![molecular formula C11H15Cl2N3 B6274029 2-Phenylhistamine Dihydrochloride CAS No. 51721-62-1](/img/no-structure.png)
2-Phenylhistamine Dihydrochloride
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Overview
Description
Scientific Research Applications
Pharmaceutical Testing
2-Phenylhistamine Dihydrochloride is utilized in pharmaceutical testing as a high-quality reference standard. It ensures the accuracy of analytical results in the development and quality control of pharmaceutical products .
Synthesis of Substituted 2-Phenylhistamines
This compound plays a crucial role in the synthesis of substituted 2-phenylhistamines. These are important intermediates in the production of various pharmaceuticals and can be synthesized via microwave-promoted Suzuki coupling, which is a more efficient method compared to traditional synthesis .
Histamine Receptor Research
2-Phenylhistamine Dihydrochloride is used in the study of histamine receptors, particularly in the synthesis of peptides for histamine H2 receptors. This research is vital for understanding allergic responses and developing antihistamine drugs .
Development of Diagnostic Reagents
It is used in the development of diagnostic reagents. For instance, it can be a substrate in various assays to detect enzymatic activity that is relevant to disease diagnosis and biomedical research .
Material Science
In material science, 2-Phenylhistamine Dihydrochloride can be used to modify the properties of materials at a molecular level, which can lead to the development of new materials with specific desired characteristics .
Safety and Hazards
Mechanism of Action
Target of Action
2-Phenylhistamine Dihydrochloride is a histamine analog, and its primary targets are histamine receptors, specifically the H1 receptor . Histamine receptors are G-protein coupled receptors that mediate the effects of histamine, a biogenic amine involved in various physiological processes such as neurotransmission, immune response, nutrition, and cell growth and differentiation .
Mode of Action
2-Phenylhistamine Dihydrochloride interacts with its targets, the histamine receptors, by binding to them. This binding can trigger a series of downstream effects. For instance, histamine binding to H1 receptors can lead to local vasodilation and increased permeability
Biochemical Pathways
Histamine metabolism is a complex network that connects many metabolic processes important for homeostasis, including nitrogen and energy metabolism . When 2-Phenylhistamine Dihydrochloride binds to histamine receptors, it can affect these pathways and their downstream effects.
Pharmacokinetics
Most antihistamines are reasonably well absorbed with peak plasma concentrations usually being reached between 2–3 h after dosing . The impact of these properties on the bioavailability of 2-Phenylhistamine Dihydrochloride is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of 2-Phenylhistamine Dihydrochloride’s action are likely to be similar to those of histamine, given its role as a histamine analog. Histamine has been shown to induce microglia activation and dopaminergic neuronal toxicity via H1 receptor activation . It can also confer resistance to immunotherapy in cancer patients via activation of the macrophage histamine receptor H1 . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylhistamine Dihydrochloride. For instance, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals . .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenylhistamine Dihydrochloride involves the condensation of 2-phenylethylamine with 2-formylpyridine followed by reduction and salt formation.", "Starting Materials": [ "2-phenylethylamine", "2-formylpyridine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "2-phenylethylamine is reacted with 2-formylpyridine in the presence of a catalyst such as acetic acid to form 2-phenyl-1-(pyridin-2-yl)ethanone.", "The ketone is then reduced using sodium borohydride to form 2-phenyl-1-(pyridin-2-yl)ethanol.", "The dihydrochloride salt of 2-phenyl-1-(pyridin-2-yl)ethanol is formed by reacting the alcohol with hydrochloric acid." ] } | |
CAS RN |
51721-62-1 |
Product Name |
2-Phenylhistamine Dihydrochloride |
Molecular Formula |
C11H15Cl2N3 |
Molecular Weight |
260.2 |
Purity |
95 |
Origin of Product |
United States |
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